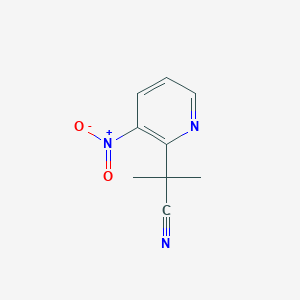

![molecular formula C14H16N4O3 B2626046 4-(2-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)pyrrolidin-1-yl)-4-oxobutanoic acid CAS No. 1322604-95-4](/img/structure/B2626046.png)

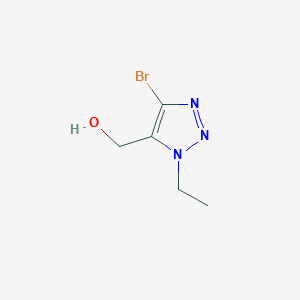

4-(2-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)pyrrolidin-1-yl)-4-oxobutanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound you mentioned seems to be a complex organic molecule that contains a [1,2,4]triazolo[4,3-a]pyridine core, which is a type of heterocyclic compound . These types of compounds are often used in medicinal chemistry due to their diverse biological activities .

Chemical Reactions Analysis

The chemical reactions involving [1,2,4]triazolo[4,3-a]pyridine derivatives can be quite diverse, depending on the specific substituents present on the molecule . Without more specific information, it’s difficult to provide a detailed chemical reactions analysis.Physical and Chemical Properties Analysis

The physical and chemical properties of [1,2,4]triazolo[4,3-a]pyridine derivatives can vary widely, depending on their specific structure . Some general properties of these types of compounds include a melting point of 230-235 °C and a molecular weight of 135.12 .Scientific Research Applications

Synthesis and Biological Assessment

- Synthesis Techniques : A study by Karpina et al. (2019) developed a method for synthesizing novel compounds, including [1,2,4]triazolo[4,3-a]pyridine derivatives. This synthesis starts from commercially available carboxylic acids and involves several steps including amidoximes formation, hydrazinolysis, ester formation, and amide formations (Karpina et al., 2019).

Synthesis and Chemical Properties

- Efficient Synthesis Methods : Syrota et al. (2020) describe an efficient method for synthesizing carboannulated and functionalized [1,2,3]triazolo[4,5-b]pyridines, indicating a versatile approach for the construction of complex heterocyclic structures (Syrota et al., 2020).

- Electrochemical Properties : Tan et al. (2007) synthesized 2,6-bis(6-aryl-[1,2,4]-triazolo[3,4-b][1,3,4]-thiadiazole-3-yl)pyridines and studied their electrochemical properties, demonstrating high ionization potentials and good affinity (Tan et al., 2007).

Biological Activities

- Antimicrobial Applications : Research by Prakash et al. (2011) focuses on the antimicrobial activities of 3-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridines, showing significant potential as antimicrobial agents (Prakash et al., 2011).

- Synthesis and Biological Activity : Patel and Patel (2015) discuss the synthesis of 3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives and their antibacterial activities, indicating their potential utility in combating bacterial infections (Patel & Patel, 2015).

Structural and Spectroscopic Analysis

- X-ray Structure Analysis : A study by El-Kurdi et al. (2021) utilized X-ray diffraction to characterize triazolopyridines, providing detailed insight into their molecular structure (El-Kurdi et al., 2021).

- Spectroscopic Characterization : Xiao et al. (2014) synthesized pyridine derivatives and characterized them using NMR and IR spectroscopy, contributing to the understanding of their chemical properties (Xiao et al., 2014).

Mechanism of Action

Target of Action

Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]pyrazine derivatives, have been found to inhibit c-met kinase .

Mode of Action

Similar compounds have been shown to interact with their targets, such as c-met kinase, and inhibit their activities .

Biochemical Pathways

The inhibition of c-met kinase by similar compounds can affect various downstream signaling pathways involved in cell growth and survival .

Result of Action

The inhibition of c-met kinase by similar compounds can lead to the suppression of cell growth and survival .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

4-oxo-4-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pyrrolidin-1-yl]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O3/c19-12(6-7-13(20)21)17-9-3-4-10(17)14-16-15-11-5-1-2-8-18(11)14/h1-2,5,8,10H,3-4,6-7,9H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQVHXDXTUFGJTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)CCC(=O)O)C2=NN=C3N2C=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-((5-ethylthiophen-2-yl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2625964.png)

![[(9-oxo-9H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-5-yl)oxy]acetic acid](/img/structure/B2625969.png)

![3,4,5-trimethoxy-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2625973.png)

![Ethyl 3-(4-chlorophenyl)-5-(3,5-dimethylbenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2625975.png)

![ethyl 6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate](/img/structure/B2625982.png)

![1-(2-chlorobenzyl)-3-{[3-(trifluoromethyl)phenyl]imino}-1,3-dihydro-2H-indol-2-one](/img/structure/B2625983.png)